2,3-dihydro-1H-inden-2-yl(morpholin-4-ylmethyl)phosphinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dihydro-1H-inden-2-yl(morpholin-4-ylmethyl)phosphinate is a complex organic compound that features a unique combination of an indene ring, a morpholine moiety, and a phosphinate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-inden-2-yl(morpholin-4-ylmethyl)phosphinate typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the indene derivative, followed by the introduction of the morpholine moiety and finally the phosphinate group. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems.
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-1H-inden-2-yl(morpholin-4-ylmethyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine.
Substitution: The indene and morpholine moieties can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups into the indene or morpholine rings.
Scientific Research Applications
2,3-dihydro-1H-inden-2-yl(morpholin-4-ylmethyl)phosphinate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials, such as polymers and catalysts, due to its versatile chemical properties.
Mechanism of Action
The mechanism by which 2,3-dihydro-1H-inden-2-yl(morpholin-4-ylmethyl)phosphinate exerts its effects involves its interaction with molecular targets and pathways. The indene ring and morpholine moiety can bind to specific receptors or enzymes, modulating their activity. The phosphinate group may also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-morpholin-4-yl-2,3-dihydro-1H-inden-1-ylamine
- 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one
Uniqueness
What sets 2,3-dihydro-1H-inden-2-yl(morpholin-4-ylmethyl)phosphinate apart from similar compounds is its unique combination of functional groups. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H19NO3P- |
---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
2,3-dihydro-1H-inden-2-yl(morpholin-4-ylmethyl)phosphinate |
InChI |
InChI=1S/C14H20NO3P/c16-19(17,11-15-5-7-18-8-6-15)14-9-12-3-1-2-4-13(12)10-14/h1-4,14H,5-11H2,(H,16,17)/p-1 |
InChI Key |
UTOVTFGAVGBBEW-UHFFFAOYSA-M |
Canonical SMILES |
C1COCCN1CP(=O)(C2CC3=CC=CC=C3C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.